molecular formula C8H10O3S B019251 Methyl (2-furfurylthio)acetate CAS No. 108499-33-8

Methyl (2-furfurylthio)acetate

Cat. No.: B019251
CAS No.: 108499-33-8
M. Wt: 186.23 g/mol
InChI Key: XPVNCXPHDABNLE-UHFFFAOYSA-N
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Description

Methyl (2-furfurylthio)acetate is an organic compound with the molecular formula C8H10O3S and a molecular weight of 186.23 g/mol . It is characterized by the presence of a furan ring attached to a thioether and an ester functional group. This compound is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl (2-furfurylthio)acetate can be synthesized through the esterification of 2-furfurylthiol with methyl chloroacetate in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Methyl (2-furfurylthio)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Bromine, nitric acid.

Major Products Formed

Scientific Research Applications

Methyl (2-furfurylthio)acetate is utilized in various scientific research fields:

Mechanism of Action

The mechanism of action of Methyl (2-furfurylthio)acetate involves its interaction with specific molecular targets and pathways. The thioether group can undergo oxidation, leading to the formation of reactive intermediates that can interact with cellular components. The ester group can be hydrolyzed to release the active thiol compound, which can further participate in biochemical reactions .

Comparison with Similar Compounds

Similar Compounds

  • Methyl (2-furanylmethyl)thioacetate
  • Methyl 2-(furan-2-ylmethylthio)acetate
  • Acetic acid, 2-[(2-furanylmethyl)thio]-, methyl ester

Uniqueness

Methyl (2-furfurylthio)acetate is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a unique balance of stability and reactivity, making it valuable in various research and industrial applications .

Properties

IUPAC Name

methyl 2-(furan-2-ylmethylsulfanyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O3S/c1-10-8(9)6-12-5-7-3-2-4-11-7/h2-4H,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPVNCXPHDABNLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CSCC1=CC=CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80427453
Record name Methyl {[(furan-2-yl)methyl]sulfanyl}acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80427453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108499-33-8
Record name Methyl {[(furan-2-yl)methyl]sulfanyl}acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80427453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name METHYL (2-FURFURYLTHIO)ACETATE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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